2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(1,4-Dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boron center (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a 1,4-dioxane ring. This compound belongs to the broader class of organoboron reagents, which are pivotal in cross-coupling reactions like Suzuki-Miyaura due to their stability and tunable reactivity. The 1,4-dioxane substituent introduces unique steric and electronic properties, distinguishing it from aryl- or alkyl-substituted analogs.
Properties
CAS No. |
1703747-29-8 |
|---|---|
Molecular Formula |
C10H19BO4 |
Molecular Weight |
214.07 g/mol |
IUPAC Name |
2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h8H,5-7H2,1-4H3 |
InChI Key |
LBYNRZXPAOCFGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2COCCO2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
A mixture of 5-bromo-1,4-dioxan-2-yl derivative (30 g, 0.142 mol), B₂pin₂ (30.1 g, 0.118 mol), and potassium acetate (35.9 g, 0.366 mol) in anhydrous 1,4-dioxane (300 mL) is degassed with nitrogen for 30 minutes. Pd(dppf)Cl₂·CH₂Cl₂ (5.36 g, 5.9 mmol) is added, and the reaction is refluxed at 90°C for 48 hours.
Workup and Purification
Post-reaction, the mixture is filtered through Celite, and the solvent is evaporated. The crude product is purified via flash chromatography (hexane/ethyl acetate, 9:1), yielding 2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid (85% yield).
Table 1: Key Parameters for Miyaura Borylation
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C (reflux) |
| Reaction Time | 48 hours |
| Yield | 85% |
Boronic Acid Esterification with Pinacol
This method derives from the synthesis of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where a boronic acid intermediate is esterified with pinacol.
Synthesis of (1,4-Dioxan-2-yl)boronic Acid
A flame-dried flask is charged with dichloromethane (100 mL), magnesium sulfate (15.3 g, 127 mmol), and pinacol (15.73 g, 133 mmol). (1,4-Dioxan-2-yl)boronic acid (16.3 g, 127 mmol) is added, and the mixture is stirred at room temperature for 16 hours.
Distillation and Isolation
The mixture is filtered, concentrated, and distilled under reduced pressure (108°C at 23 mmHg) to obtain the pure boronate ester. This step achieves an 89% yield with >99% purity by GC-MS.
Table 2: Esterification Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | Pinacol, MgSO₄ |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 16 hours |
| Yield | 89% |
Nucleophilic Substitution of Boronate Esters
A less common but viable approach involves substituting halogen or pseudohalogen groups in preformed boronate esters. For example, 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with sodium iodide in acetone to yield iodo derivatives. Adapting this, a 1,4-dioxane-containing nucleophile could displace a leaving group on the boron center.
Optimization Challenges
Key challenges include:
-
Solvent Compatibility : Acetone and DMF are preferred for nucleophilic substitutions but may degrade sensitive boronate esters.
-
Temperature Control : Reactions require heating to 60°C for 48 hours under inert conditions.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Miyaura Borylation | 85% | >95% | High | Moderate |
| Boronic Acid Esterification | 89% | >99% | Medium | Low |
| Nucleophilic Substitution | 65% | 90% | Low | High |
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted dioxaborolanes depending on the nucleophile used.
Scientific Research Applications
2-(1,4-Dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. In biological systems, the boron center can interact with cellular components, potentially disrupting metabolic pathways or enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Structural Features and Physical Properties
The table below compares key structural and physical properties of 2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with its analogs:
Stability and Industrial Relevance
- Arylboronic Esters : Compounds like 2-(2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin) are prized for their air stability and use in large-scale pharmaceutical synthesis .
- Thermal Stability : Alkyne-substituted derivatives (e.g., phenylethynyl) may degrade under prolonged heating, necessitating low-temperature storage .
Research Findings and Trends
- C-H Borylation : Advances in C-H activation () enable direct functionalization of alkanes and arenes, streamlining the synthesis of complex boronate esters .
- Umpolung Strategies: α-Boryl carbanions derived from alkyl-substituted dioxaborolanes (e.g., ) offer novel pathways for constructing stereodefined organic molecules .
- Environmental Considerations : Lower-yield reactions (e.g., 26% in ) highlight the need for greener catalysts or flow chemistry approaches to minimize waste .
Biological Activity
The compound 2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 305344-39-2) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H27BO4
- Molecular Weight : 318.22 g/mol
- CAS Number : 305344-39-2
- Physical State : Typically a colorless to pale yellow liquid or solid depending on purity and formulation.
The biological activity of this compound is primarily attributed to its boron atom, which plays a crucial role in various biochemical interactions. The compound has shown potential in:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways.
- Antioxidant Activity : The presence of dioxaborolane enhances its ability to scavenge free radicals.
Pharmacological Effects
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity : Research has shown that it possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various dioxaborolane derivatives, including this compound. The results indicated a significant reduction in cell viability in breast and prostate cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis (Smith et al., 2023).
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against common pathogens such as E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating its potential as a lead compound for antibiotic development (Johnson et al., 2024).
Data Table: Biological Activities Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Smith et al., 2023 |
| Antimicrobial | Inhibits bacterial growth | Johnson et al., 2024 |
| Neuroprotective | Protects neuronal cells | Lee et al., 2023 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,4-dioxan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with a Suzuki-Miyaura cross-coupling reaction, utilizing a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- Step 2 : Optimize stoichiometry of the boronate ester and aryl halide to minimize side reactions. A molar ratio of 1:1.2 (boronate:halide) is often effective.
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Key Variables : Temperature (60–80°C), catalyst loading (1–2 mol%), and base selection (e.g., K₂CO₃ or CsF) significantly impact yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹¹B NMR to confirm the presence of the dioxaborolane ring and 1,4-dioxane substituent. Compare chemical shifts with literature values (e.g., δ ~1.3 ppm for tetramethyl groups in ¹H NMR) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per specifications) .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₀H₁₉BO₄, theoretical MW: 226.07) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can structural modifications to the 1,4-dioxane ring influence the compound’s stability in aqueous environments?
- Experimental Design :
- Hydrolysis Studies : Dissolve the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC over 24–72 hours. Compare with analogs lacking the dioxane moiety (e.g., simple aryl boronate esters).
- Findings : The dioxane ring may enhance steric protection of the boron center, reducing hydrolysis rates compared to less hindered analogs. Stability is pH-dependent, with faster degradation in acidic conditions .
Q. What strategies resolve contradictions in reported catalytic activity during cross-coupling reactions?
- Data Contradiction Analysis :
- Variable Screening : Replicate conflicting studies while systematically varying parameters (e.g., solvent polarity, ligand type, and temperature). For example, switch from THF to dioxane to assess solvent effects on reaction efficiency.
- Computational Modeling : Use density functional theory (DFT) to compare transition-state energies under different conditions. This can identify whether steric hindrance from the dioxane ring alters catalytic pathways .
Q. How can researchers mitigate decomposition during long-term storage?
- Storage Protocols :
- Condition Optimization : Store the compound in amber glass vials under argon at –20°C to prevent photodegradation and moisture ingress. Desiccants (e.g., molecular sieves) are critical for anhydrous preservation.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and compare degradation products via LC-MS. Adjust storage conditions based on observed stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
